molecular formula C21H20N2O2 B1271421 4-Cyano-1-N-Fmoc-piperidine CAS No. 391248-16-1

4-Cyano-1-N-Fmoc-piperidine

Cat. No.: B1271421
CAS No.: 391248-16-1
M. Wt: 332.4 g/mol
InChI Key: RASKRSBORLJDKF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Cyano-1-N-Fmoc-piperidine plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is used to protect the amine group of amino acids, preventing unwanted side reactions during peptide synthesis. The protecting group can be removed under mild basic conditions, typically using piperidine, to reveal the free amine group for further reactions .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism. Peptides synthesized using this compound can have significant biological activities, including antimicrobial, antithrombotic, and antioxidant properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by protecting the amine group of amino acids during peptide synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The protecting group is removed by base-induced β-elimination, forming a dibenzofulvene intermediate that is trapped by the base, typically piperidine .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under normal storage conditions but can degrade over time when exposed to moisture or light. Long-term effects on cellular function are not directly related to the compound itself but to the peptides synthesized using it .

Dosage Effects in Animal Models

The effects of this compound in animal models are not well-documented, as the compound is primarily used in vitro for peptide synthesis. Peptides synthesized using this compound can exhibit varying biological activities depending on the dosage. High doses of certain peptides may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The compound itself is not metabolized in biological systems but is used as a reagent in chemical synthesis .

Transport and Distribution

Within cells and tissues, this compound is not transported or distributed as it is used in vitro for peptide synthesis. The peptides synthesized using this compound can be transported and distributed within biological systems, depending on their structure and properties .

Subcellular Localization

This compound does not have specific subcellular localization as it is used in vitro. The peptides synthesized using this compound can be targeted to specific cellular compartments or organelles based on their sequence and post-translational modifications .

Biological Activity

4-Cyano-1-N-Fmoc-piperidine is a compound primarily utilized in organic synthesis, particularly in the field of peptide synthesis. Its role as a protecting group for amine functionalities during the synthesis of peptides is crucial, as it prevents unwanted side reactions. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and applications in scientific research.

This compound serves as a protective group for amino acids in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group can be removed under mild basic conditions, allowing for the subsequent reaction of free amines. This compound does not directly influence cellular processes but facilitates the formation of peptides that can exhibit various biological activities such as antimicrobial, antithrombotic, and antioxidant properties .

Table 1: Comparison of Biological Activities of Peptides Synthesized with this compound

Peptide Biological Activity Mechanism
Peptide AAntimicrobialDisruption of bacterial membranes
Peptide BAntithromboticInhibition of platelet aggregation
Peptide CAntioxidantScavenging free radicals

The mechanism by which this compound exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group is introduced by reacting the amine with Fmoc-Cl, and it can be selectively removed using piperidine under basic conditions. This deprotection process leads to the formation of free amines that can participate in further reactions to yield biologically active peptides .

Cellular Effects

While this compound itself does not directly interact with cellular signaling pathways or metabolic processes, the peptides synthesized using this compound can have significant biological effects. For example, peptides formed from amino acids protected by this compound have been shown to exhibit activities such as:

  • Antimicrobial Effects: Certain peptides can disrupt bacterial cell membranes.
  • Antithrombotic Properties: Some peptides inhibit platelet aggregation, thus preventing blood clot formation.
  • Antioxidant Activities: Peptides may scavenge free radicals, reducing oxidative stress within cells .

Research Applications

This compound is extensively used in various research fields:

  • Chemistry: As a building block in synthesizing complex organic molecules and peptides.
  • Biology: In studies examining protein-protein interactions and enzyme mechanisms.
  • Medicine: Investigated for potential applications in drug development and as precursors for pharmaceutical compounds .

Study on Deprotection Efficiency

A study compared the efficiency of different deprotection reagents during Fmoc solid-phase peptide synthesis. The results indicated that piperidine provided slightly higher yields than alternatives like 4-methylpiperidine (4MP) and piperazine (PZ) when removing Fmoc groups from specific peptide sequences . This highlights the importance of this compound in optimizing peptide synthesis protocols.

Environmental Impact Assessment

Research has also focused on the sustainability challenges associated with peptide synthesis. The use of this compound in solid-phase peptide synthesis (SPPS) has been evaluated for its environmental impact, emphasizing the need for greener methodologies in peptide production .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c22-13-15-9-11-23(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASKRSBORLJDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374096
Record name 4-Cyano-1-N-Fmoc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391248-16-1
Record name 4-Cyano-1-N-Fmoc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391248-16-1
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